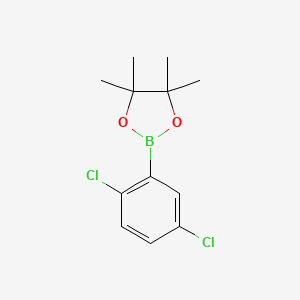

2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Role in Suzuki-Miyaura Coupling: Ligand Design and Substrate Scope

The Suzuki-Miyaura coupling reaction is a cornerstone of carbon-carbon bond formation, leveraging palladium catalysts to couple aryl halides with boronic acids or esters. 2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a critical coupling partner in these reactions due to its stability and reactivity. Unlike boronic acids, which are prone to protodeboronation, this pinacol boronic ester resists hydrolysis and oxidative degradation, making it ideal for reactions requiring anhydrous or basic conditions.

Ligand design plays a pivotal role in optimizing the efficiency of Suzuki-Miyaura couplings involving sterically hindered substrates. Bulky phosphine ligands, such as XPhos or SPhos, enhance catalytic activity by stabilizing the palladium center during the transmetalation step. For example, studies have demonstrated that XPhos-Pd-G3 complexes enable couplings between aryl chlorides and boronic esters at room temperature, achieving yields exceeding 90%. The electron-deficient nature of the 2,5-dichlorophenyl group in the boronic ester further facilitates oxidative addition with electron-rich palladium catalysts, accelerating the reaction kinetics.

The substrate scope of this boronic ester extends to aryl bromides, chlorides, and triflates. Heteroaryl substrates, such as pyridines and thiophenes, also couple efficiently, provided that the palladium catalyst is paired with a ligand that mitigates heteroatom coordination. For instance, couplings with 2-chloropyridine derivatives proceed smoothly when using AdBrettPhos ligands, which prevent catalyst poisoning by nitrogen lone pairs. This versatility underscores the compound’s utility in synthesizing complex biaryl structures for pharmaceuticals and materials science.

Palladium-Mediated Borylation Strategies with Pinacol Borane

The synthesis of this compound often involves palladium-catalyzed borylation of aryl halides with pinacol borane (HBpin). This method, pioneered by Buchwald and coworkers, employs Pd(OAc)~2~ with XPhos as a ligand to facilitate the oxidative addition of aryl halides to palladium, followed by boron insertion. Key advancements in this area include the use of low catalyst loadings (1–3 mol%) and short reaction times (1–4 hours), which improve atom economy and scalability.

A critical innovation lies in the ability to functionalize electronically diverse aryl halides. Electron-deficient substrates, such as 2,5-dichloroiodobenzene, undergo borylation at room temperature due to their enhanced electrophilicity, while electron-rich substrates require elevated temperatures (80–100°C) to achieve comparable yields. The boronic ester’s stability under these conditions ensures minimal side reactions, such as deboronation or homocoupling, which are common pitfalls in traditional Miyaura borylation protocols.

Recent studies have also explored the use of nickel catalysts for borylation, though palladium remains predominant due to its superior functional group tolerance. For example, Ni(COD)~2~ with N-Bn-Xiao-Phos ligands has enabled enantioselective borylation of prochiral aryl halides, though this approach is currently limited to niche applications. Regardless of the metal, the pinacol boronic ester moiety in this compound acts as a robust boron source, enabling its integration into diverse synthetic pathways.

Steric and Electronic Effects of ortho-Substituted Aryl Halides

The 2,5-dichlorophenyl group in this compound introduces significant steric and electronic effects that influence cross-coupling efficiency. The chlorine atoms at the ortho positions create a congested environment around the boron center, which can hinder transmetalation unless matched with appropriately designed catalysts. Palladium complexes bearing bulky ligands, such as AntPhos or DavePhos, mitigate this issue by preventing the formation of inert Pd(0) aggregates during the catalytic cycle.

Electronically, the chlorine substituents exert a dual effect: they withdraw electron density via induction, polarizing the boron-aryl bond and facilitating transmetalation, while also stabilizing the palladium intermediate through weak Pd···Cl interactions. Computational studies reveal that these interactions lower the activation energy for the transmetalation step by approximately 5–8 kcal/mol, as evidenced by density functional theory (DFT) calculations.

The steric bulk of the ortho substituents also impacts the regioselectivity of subsequent functionalization. For instance, in the synthesis of polychlorinated biphenyls (PCBs), the 2,5-dichlorophenyl boronic ester preferentially couples at the para position of aryl halides, avoiding steric clashes between adjacent chlorine atoms. This selectivity is critical for constructing molecules with precise stereoelectronic properties, such as kinase inhibitors or liquid crystal materials.

Properties

IUPAC Name |

2-(2,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BCl2O2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYDZNPXUVVSCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725901 | |

| Record name | 2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479411-91-1 | |

| Record name | 2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,5-dichlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester . The general reaction scheme is as follows:

2,5-Dichlorophenylboronic acid+Pinacol→this compound

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Catalyst: Palladium-based catalysts such as Pd(PPh3)4 or Pd(OAc)2.

Base: Common bases include potassium carbonate (K2CO3), sodium hydroxide (NaOH), or cesium carbonate (Cs2CO3).

Solvent: Typical solvents used are tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).

Major Products

The major products of these reactions are biaryl or substituted alkenes, depending on the nature of the halide used in the coupling reaction .

Scientific Research Applications

Organic Synthesis

2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily utilized as a reagent in organic synthesis. Its boron atom can form stable complexes with various nucleophiles, making it a valuable tool for:

- Cross-Coupling Reactions : It is employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds between aryl halides and boronic acids. This method is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound's structure allows it to act as a potential drug candidate. Its applications in medicinal chemistry include:

- Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The dichlorophenyl group is known to enhance biological activity by improving lipophilicity and cellular uptake.

Material Science

In material science, boron compounds are often used for:

- Polymer Chemistry : They can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Investigated the cytotoxicity of this compound against various cancer cell lines; showed significant inhibition of cell proliferation. |

| Study 2 | Cross-Coupling Efficiency | Evaluated the efficiency of the compound in Suzuki coupling reactions; demonstrated high yields and selectivity for target products. |

| Study 3 | Polymer Applications | Explored the incorporation of boron compounds into polymer systems; resulted in enhanced thermal properties and mechanical strength compared to control samples. |

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

The structural and functional attributes of 2-(2,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be contextualized against related dioxaborolane derivatives. Key comparisons include:

Halogen-Substituted Analogues

Key Insights :

- Electronic Effects : Chlorine’s electron-withdrawing nature deactivates the phenyl ring, reducing boronate reactivity compared to bromine or iodine analogues .

- Steric Effects : Ortho-substituted derivatives (e.g., 2,5-dichloro) exhibit hindered rotation, complicating coupling reactions but improving regioselectivity .

Methoxy- and Methyl-Substituted Analogues

Key Insights :

- Solubility : Methoxy groups improve aqueous compatibility, critical for biological applications .

- Thermal Stability : Methyl-substituted derivatives exhibit higher thermal stability due to reduced ring strain .

Heteroaromatic Analogues

Key Insights :

- Conjugation : Heteroaromatic boronates are pivotal in optoelectronic materials due to tunable band gaps .

Biological Activity

2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's chemical properties, biological mechanisms, and its implications in therapeutic applications.

- Molecular Formula : C12H15BCl2O2

- Molecular Weight : 272.96 g/mol

- CAS Number : 68716-50-7

- Melting Point : Approximately 53°C

The biological activity of this compound is primarily attributed to its role as a boronic acid derivative. Boron compounds are known for their ability to interact with biological molecules through covalent bonding. The specific interactions of this compound with enzymes and receptors can lead to various pharmacological effects.

Key Biological Mechanisms:

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes involved in disease processes. For instance, it may inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases such as Alzheimer's.

- Antioxidant Properties : Studies indicate that boron-containing compounds can exhibit antioxidant activities, reducing oxidative stress in cells.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which may be beneficial in treating conditions characterized by chronic inflammation.

Biological Activity Data

Case Study 1: DYRK1A Inhibition

In a study focusing on the development of DYRK1A inhibitors for Alzheimer's disease treatment, this compound was identified as a promising candidate. The compound exhibited potent inhibition of DYRK1A activity through competitive binding at the ATP site.

Case Study 2: Antioxidant and Anti-inflammatory Effects

Another research project evaluated the compound's effects on microglial cells under inflammatory conditions. The results indicated that treatment with the compound significantly reduced the production of pro-inflammatory cytokines and enhanced cell viability under oxidative stress conditions.

Q & A

Q. Table 1: Example Reaction Conditions

| Parameter | Typical Range | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, [Ir(COD)OMe]₂ | |

| Solvent | THF, DMF, Toluene | |

| Temperature | 80–110°C | |

| Yield | 26–85% |

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

- ¹H/¹³C NMR: Aromatic protons (δ 6.8–8.0 ppm) and methyl groups (δ 1.0–1.3 ppm) confirm substitution patterns. For example, 4,4,5,5-tetramethyl groups show sharp singlets at δ ~1.3 ppm .

- ¹¹B NMR: A peak at δ 28–32 ppm confirms the dioxaborolane ring .

- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₁₂H₁₄BCl₂O₂).

Note: Quadrupolar broadening in ¹¹B NMR may obscure fine splitting .

Advanced: How do electronic effects of the 2,5-dichlorophenyl group influence reactivity in cross-coupling?

Methodological Answer:

The electron-withdrawing Cl groups:

- Stabilize the Boron Center: Enhance electrophilicity, accelerating transmetallation in Suzuki reactions.

- Modify Regioselectivity: Direct coupling to electron-deficient partners (e.g., aryl triflates vs. bromides) .

- Impact Reaction Kinetics: Computational (DFT) studies show Cl substituents lower the LUMO energy, favoring oxidative addition .

Data Contradiction Example:

Conflicting reports on catalytic efficiency (e.g., Pd vs. Ni) may arise from solvent polarity or Cl’s steric effects. Systematic screening (e.g., using Design of Experiments) resolves such issues .

Advanced: How to separate isomers or byproducts during synthesis?

Methodological Answer:

- Chromatography: Flash column chromatography with hexane/ethyl acetate (25:1) resolves regioisomers (e.g., a- vs. b-isomers) .

- Crystallization: Differential solubility in hexane/acetone mixtures isolates stereoisomers.

- HPLC: Chiral columns (e.g., OD-H) achieve enantiomeric separation for asymmetric applications .

Q. Table 2: Isomer Separation Data

| Method | Resolution Efficiency | Reference |

|---|---|---|

| Flash Column (Hex/EA) | 85% purity for a-isomer | |

| Chiral HPLC | >90% ee |

Basic: What are its primary applications in academic research?

Methodological Answer:

- Suzuki-Miyaura Coupling: Synthesize biaryl motifs for drug candidates (e.g., kinase inhibitors) .

- Protease Inhibition: Boronic acid derivatives (post-hydrolysis) act as serine protease inhibitors .

- Photoredox Catalysis: Participate in Ir-catalyzed C–C bond formations under mild conditions .

Advanced: How to address low yields in large-scale reactions?

Methodological Answer:

- Optimize Stoichiometry: Excess B₂pin₂ (1.5–2 eq.) improves conversion in sterically hindered systems .

- Microwave Assistance: Reduces reaction time (30 min vs. 24 h) and byproduct formation .

- In Situ Monitoring: ¹¹B NMR tracks boronate intermediate stability .

Critical Consideration: Moisture sensitivity necessitates strict anhydrous conditions (e.g., molecular sieves) .

Advanced: What computational tools model its reactivity?

Methodological Answer:

- DFT Calculations: Gaussian 16 with B3LYP/6-311+G(d,p) basis set predicts transition states and regioselectivity .

- Molecular Dynamics (MD): Simulates solvent effects on boronate stability in DMF/H₂O mixtures .

Basic: What safety precautions are essential?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.